Biochemical Potency: NCGC00685960 (IC50 < 10 nM) vs. JBSNF-000028 (IC50 33 nM) and JBSNF-000088 (IC50 1,800 nM)
In an NNMT biochemical inhibition assay, NCGC00685960 (CAS 2034279-25-7) achieves an IC50 value below 10 nM [1]. By comparison, JBSNF-000028, a widely referenced orally active NNMT inhibitor, has a reported IC50 of 33 nM against human NNMT [2], and JBSNF-000088 has an IC50 of 1,800 nM [3]. While these values were obtained in non-identical assay formats, the >3-fold potency advantage over JBSNF-000028 and >180-fold advantage over JBSNF-000088 make NCGC00685960 one of the most potent NNMT inhibitors disclosed in the primary literature. This potency differential matters for cellular and in vivo experiments where achieving full target engagement is critical for phenotypic readouts [4].
| Evidence Dimension | Biochemical inhibition of recombinant human NNMT (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM |
| Comparator Or Baseline | JBSNF-000028: IC50 33 nM (0.033 µM); JBSNF-000088: IC50 1.8 µM (1,800 nM) |
| Quantified Difference | >3-fold more potent than JBSNF-000028; >180-fold more potent than JBSNF-000088 |
| Conditions | Recombinant human NNMT enzyme assay; luminescence-based methyltransferase assay (NCGC00685960); fluorescence polarization assay (JBSNF-000028) |
Why This Matters
Higher biochemical potency reduces the risk of incomplete target engagement, making NCGC00685960 the preferred choice for experiments requiring robust NNMT inhibition at lower compound concentrations.
- [1] MedChemExpress. NCGC00685960 | NNMT Inhibitor. Product Datasheet. View Source
- [2] MedChemExpress. JBSNF-000028 hydrochloride | NNMT Inhibitor. Product Datasheet. View Source
- [3] MedChemExpress. JBSNF-000088 | NNMT Inhibitor. Product Datasheet. View Source
- [4] Heide, J. et al. NNMT inhibition in cancer-associated fibroblasts restores antitumour immunity. Nature 645, 1051–1059 (2025). DOI: 10.1038/s41586-025-09303-5. View Source
